In Vivo Efficacy Comparison: Celgosivir Demonstrates 2-Fold Greater Potency than Castanospermine in a Dengue Lethal Mouse Model
In a head-to-head comparison using a lethal AG129 mouse model of dengue virus infection, a twice-daily (BID) regimen of 25 mg/kg celgosivir produced survival outcomes comparable to 50 mg/kg BID of its parent compound castanospermine. This establishes that celgosivir is approximately twice as potent as castanospermine with respect to in vivo antiviral efficacy [1]. Pharmacokinetic studies in the same investigation confirmed that celgosivir is rapidly metabolized to castanospermine, indicating that the prodrug modification substantially enhances the pharmacological efficiency of the active moiety [1].
| Evidence Dimension | In vivo antiviral efficacy (survival protection) |
|---|---|
| Target Compound Data | 25 mg/kg BID |
| Comparator Or Baseline | Castanospermine: 50 mg/kg BID |
| Quantified Difference | ~2-fold greater potency |
| Conditions | AG129 mice lethally infected with mouse-adapted dengue virus; 5-day treatment duration |
Why This Matters
Procurement of celgosivir hydrochloride enables equivalent or superior in vivo antiviral protection at half the molar dose required for castanospermine, reducing the compound mass needed per experimental cohort.
- [1] Watanabe S, Rathore APS, Sung C, et al. Dose- and schedule-dependent protective efficacy of celgosivir in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial. Antiviral Res. 2012 Oct;96(1):32-35. doi: 10.1016/j.antiviral.2012.07.008. PMID: 22867971. View Source
